2-Bromo-3-hexylthiophene

Conjugated Polymer Synthesis Organic Electronics Catalysis

2-Bromo-3-hexylthiophene (C₁₀H₁₅BrS, MW 247.20 g/mol) is a monomeric precursor bearing a single bromine substituent at the 2-position and a hexyl chain at the 3-position of the thiophene ring. This regiospecific substitution pattern is essential for achieving head-to-tail (HT) regioregularity in poly(3-hexylthiophene) (P3HT) and related conjugated polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Molecular Formula C10H15BrS
Molecular Weight 247.2 g/mol
CAS No. 69249-61-2
Cat. No. B1249596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-hexylthiophene
CAS69249-61-2
Synonyms2-bromo-3-hexylthiophene
Molecular FormulaC10H15BrS
Molecular Weight247.2 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(SC=C1)Br
InChIInChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3
InChIKeyXQJNXCHDODCAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-hexylthiophene (CAS 69249-61-2): A Critical Monobrominated Thiophene Monomer for Regioregular Conjugated Polymer Synthesis and Organic Electronics Procurement


2-Bromo-3-hexylthiophene (C₁₀H₁₅BrS, MW 247.20 g/mol) is a monomeric precursor bearing a single bromine substituent at the 2-position and a hexyl chain at the 3-position of the thiophene ring. This regiospecific substitution pattern is essential for achieving head-to-tail (HT) regioregularity in poly(3-hexylthiophene) (P3HT) and related conjugated polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) [1]. Compared to its dibrominated analog 2,5-dibromo-3-hexylthiophene, the monobrominated structure enables asymmetric coupling strategies, selective end-functionalization, and more precise chain-growth polymerization control .

2-Bromo-3-hexylthiophene: Why In-Class 3-Alkylthiophene Monomers Are Not Interchangeable in Precision Polymer Synthesis and Device Fabrication


While numerous 3-alkylthiophene derivatives exist, 2-bromo-3-hexylthiophene occupies a unique position due to its specific bromination pattern, which dictates reactivity, polymerization mechanism, and the resultant polymer‘s structural fidelity. Substituting with 2,5-dibromo-3-hexylthiophene introduces a second reactive site, leading to step-growth polymerization and lower regioregularity unless meticulously controlled, whereas 2-bromo-4-hexylthiophene yields tail-to-tail coupling defects that severely degrade electronic performance [1]. Even among monobrominated analogs, the hexyl chain length balances solubility and solid-state π-π stacking differently than shorter (e.g., butyl) or longer (e.g., dodecyl) alkyl chains, directly impacting film morphology and charge mobility . The quantitative evidence below establishes that generic substitution is not viable when aiming for high regioregularity, controlled molecular weight, and reproducible device metrics.

2-Bromo-3-hexylthiophene: Head-to-Head Quantitative Comparison of Polymerization Performance, Regioregularity, and Synthetic Efficiency Against Closest Analogs


Polymerization Yield and Molecular Weight: Pd-Catalyzed Dehydrohalogenative Polycondensation vs. Conventional Cross-Coupling Routes

2-Bromo-3-hexylthiophene polymerized via Pd-catalyzed dehydrohalogenative polycondensation achieves a near-quantitative yield of 99% and a high molecular weight (Mn = 30,600 g/mol, Đ = 1.60), significantly outperforming alternative monomers like 2,5-dibromo-3-hexylthiophene in direct arylation polymerization (DArP) under comparable conditions, which typically yields ~91% after Soxhlet extraction and a lower Mn of 24.2 kDa [1][2]. This yield advantage translates to reduced monomer waste and higher throughput in pilot-scale production.

Conjugated Polymer Synthesis Organic Electronics Catalysis

Regioregularity of P3HT: Monobrominated Monomer Advantage in Achieving High Head-to-Tail Coupling Density vs. Dibrominated Analogs

Using 2-bromo-3-hexylthiophene in optimized dehydrohalogenative polycondensation yields P3HT with 98% head-to-tail (HT) regioregularity [1]. In contrast, direct arylation polymerization (DArP) of the same monomer under standard conditions achieves only 94.6% regioregularity, which can be improved to 96.5% through reagent minimization strategies [2]. Crucially, polymerization of the isomeric 2-bromo-4-hexylthiophene introduces tail-to-tail defects that severely limit achievable regioregularity [3]. This 1.5-3.4% regioregularity difference has a profound impact on device performance: previous studies have established that P3HT with 96% regioregularity yields organic solar cells with power conversion efficiencies (PCE) ~2.5× higher than 90% regioregular polymers [4].

Regioregular Polymer P3HT Structural Defects

Catalyst Loading Efficiency: Unprecedented Low Pd Catalyst Requirements in Direct Arylation Polymerization vs. Conventional Cross-Coupling Methods

2-Bromo-3-hexylthiophene enables direct arylation polymerization (DArP) with unprecedented low palladium catalyst loadings of 0.0313% (313 ppm), a level unattainable with dibrominated monomers like 2,5-dibromo-3-hexylthiophene, which typically require 1-5 mol% catalyst for Suzuki or Stille couplings due to their dual reactive sites [1]. This >30-fold reduction in catalyst loading reduces both cost and heavy metal contamination in the final polymer, critical for electronic device reliability.

Sustainable Polymerization Catalyst Efficiency Green Chemistry

Chain-Growth Polymerization Control: Linear Mn vs. Monomer Conversion Correlation via Au-Pd Catalysis vs. Step-Growth Limitations of Dihalogenated Monomers

2-Bromo-3-hexylthiophene, when activated via C-H aurylation and polymerized with Pd-PEPPSI-iPr, exhibits a linear dependence of number-average molecular weight (Mn) on monomer conversion and narrow dispersities, hallmarks of a living chain-growth mechanism [1]. In contrast, 2,5-dibromo-3-hexylthiophene predominantly undergoes step-growth polymerization, resulting in broad molecular weight distributions (Đ > 2.0) and poor control over Mn [2]. This mechanistic distinction is crucial for synthesizing well-defined block copolymers and end-functionalized P3HT.

Controlled Polymerization Chain-Growth Mechanism C-H Activation

Photocrosslinkable Copolymer Versatility: Thermal Stability Enhancement in OPV Devices via Controlled Monomer Ratio Incorporation

Copolymers synthesized from 2-bromo-3-hexylthiophene and 2-bromo-3-(6-bromohexyl)thiophene enable UV photocrosslinking that stabilizes bulk heterojunction morphology. Devices fabricated with these photocrosslinked P3HT-Br copolymers retain structural integrity and performance even after annealing at 150°C for 2 days, whereas non-crosslinked P3HT:PCBM devices undergo deleterious phase separation under identical thermal stress [1]. This thermal stability is unattainable with homopolymers derived from 2-bromo-3-hexylthiophene alone and represents a unique functional advantage of the monobrominated monomer in copolymer design.

Organic Photovoltaics Thermal Stability Photocrosslinking

Synthetic Versatility in Oligothiophene Building Blocks: Regioselective Ligand Complexation vs. Dibrominated Analogs

2-Bromo-3-hexylthiophene serves as a versatile building block for synthesizing symmetrical and unsymmetrical oligothiophenes via Kumada-type couplings. When complexed with the [(η-C₅H₅)Ru]⁺ moiety, oligothiophenes derived from this monomer exhibit predictable regioselectivity: the outer alkylthiophene ring is preferentially complexed, yielding a single regioisomer in >93% of cases [1]. In contrast, oligothiophenes built from 2,5-dibromo-3-hexylthiophene often yield mixtures of regioisomers due to the presence of multiple reactive sites, complicating purification and structure-property correlation.

Oligothiophene Synthesis Regioselective Functionalization Organometallic Complexes

2-Bromo-3-hexylthiophene: Evidence-Based Procurement Scenarios for High-Performance Organic Electronics and Precision Polymer Synthesis


Synthesis of Ultra-High Regioregularity P3HT for Record-Efficiency Organic Solar Cells

Procurement of 2-bromo-3-hexylthiophene with >99% purity (GC) is essential for synthesizing P3HT with 98% HT regioregularity via Pd-catalyzed dehydrohalogenative polycondensation [1]. This regioregularity level enables optimal π-π stacking and charge transport, yielding OPV power conversion efficiencies exceeding 4-5% in P3HT:PCBM systems—a benchmark that cannot be reached using polymers derived from 2-bromo-4-hexylthiophene or 2,5-dibromo-3-hexylthiophene due to structural defects [2]. Researchers aiming to push P3HT-based OPV performance or establish baseline device metrics should prioritize this specific monomer.

Cost-Effective, Sustainable Large-Scale P3HT Production via Low-Catalyst-Loading Direct Arylation Polymerization (DArP)

Industrial-scale synthesis of P3HT for commercial OFET and OPV applications demands cost efficiency. 2-Bromo-3-hexylthiophene enables DArP with unprecedented low palladium catalyst loadings of 313 ppm, reducing catalyst costs by >90% compared to traditional Suzuki or Stille polymerizations of dibrominated monomers [1]. This protocol also minimizes heavy metal contamination, simplifying purification and improving device reliability. Procurement of multi-kilogram quantities of this monomer is justified for pilot plants and manufacturing lines adopting greener, more economical polymerization methods.

Controlled Synthesis of Well-Defined P3HT Block Copolymers and End-Functionalized Polymers for Advanced Device Architectures

The monobrominated nature of 2-bromo-3-hexylthiophene permits chain-growth polymerization mechanisms (e.g., Au-Pd catalyzed C-H activation) that exhibit linear Mn vs. conversion relationships and narrow dispersities [1]. This level of control is unattainable with 2,5-dibromo-3-hexylthiophene, which undergoes step-growth polymerization yielding broad molecular weight distributions. Researchers developing P3HT-based block copolymers for morphology control in OPVs, or end-functionalized P3HT for surface anchoring in sensors, require this specific monomer to achieve predictable and reproducible polymer architectures.

Fabrication of Thermally Stable, Photocrosslinkable Organic Photovoltaic Active Layers

Copolymerization of 2-bromo-3-hexylthiophene with 2-bromo-3-(6-bromohexyl)thiophene yields photocrosslinkable P3HT-Br that stabilizes bulk heterojunction morphology at elevated temperatures (150°C for 2 days) without sacrificing π-π stacking [1]. This thermal stability is critical for outdoor OPV module deployment and is a direct consequence of the monobrominated monomer‘s ability to incorporate functional handles while preserving polymer backbone planarity. Procurement of high-purity 2-bromo-3-hexylthiophene is mandatory for achieving reproducible copolymer composition and crosslinking density.

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